molecular formula C18H22N2 B12433723 (1-Benzhydryl-2-methylazetidin-3-yl)methanamine

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine

Cat. No.: B12433723
M. Wt: 266.4 g/mol
InChI Key: LAHGQLFKLUAXEW-UHFFFAOYSA-N
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Description

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C18H22N2 It is known for its unique structure, which includes a benzhydryl group attached to a methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydryl-2-methylazetidin-3-yl)methanamine typically involves the reaction of benzhydryl chloride with 2-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the benzhydryl group.

Scientific Research Applications

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Benzhydryl-2-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzhydryl-3-methylazetidin-3-yl)methanamine
  • 1-Benzhydryl-2-methylazetidin-3-one
  • 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Uniqueness

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.

Biological Activity

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N2C_{18}H_{22}N_2. The compound features a benzhydryl group attached to a methylazetidine ring, which contributes to its distinctive reactivity and biological profile.

PropertyValue
Molecular FormulaC18H22N2
Molecular Weight274.38 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Preliminary studies suggest that it may exhibit both agonistic and antagonistic properties depending on the target receptor.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer activity. Studies involving human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), revealed significant antiproliferative effects. The IC50 values for these cell lines were determined to be:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

This indicates that this compound may have potential as a therapeutic agent in oncology.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment for resistant infections.
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell proliferation. Results indicated that treatment with this compound led to reduced viability in both HeLa and A549 cell lines, highlighting its potential role in cancer therapy.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(1-benzhydryl-2-methylazetidin-3-yl)methanamine

InChI

InChI=1S/C18H22N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13,19H2,1H3

InChI Key

LAHGQLFKLUAXEW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN

Origin of Product

United States

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